![molecular formula C21H20N4O3S B2825751 2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide CAS No. 894052-07-4](/img/structure/B2825751.png)
2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
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Overview
Description
2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- A study explored the synthesis of 4,5-diamino-6-arylsulfanylpyrimidine derivatives, highlighting a method to form 5-acylamino-4-amino-6-arylsulfanylpyrimidines by reacting 3-arylsulfanyl-2-acylamino-3-chloroacrylonitriles with benzamidine, leading to new derivatives of 6-arylsulfanyl-substituted purine bases C. V. Popil’nichenko, R. N. Solomyannyj, V. Brovarets, 2011.
Antiviral Activity
- Research into 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines indicated antiviral activities against herpes viruses, retroviruses, including HIV-1 and HIV-2. The study showed that derivatives with oxygen at position 6 inhibited replication more effectively than those with sulfur, demonstrating the impact of structural variations on antiviral efficacy A. Holý, I. Votruba, M. Masojídková, et al., 2002.
Antimicrobial and Antifungal Properties
- A comprehensive study on 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides and 4-chloro variants demonstrated their biological activity against mycobacterial, bacterial, and fungal strains. These compounds were evaluated for their inhibition of photosynthetic electron transport in spinach chloroplasts, showing potential as antimicrobial agents with a structure-activity relationship that could guide further drug development A. Imramovský, M. Pesko, K. Kráľová, et al., 2011.
Antioxidant and Anticorrosive Applications
- The synthesis of pyrimidine‐5‐carboxylate derivatives has led to new pyrimidine compounds evaluated for their antioxidant and corrosion inhibiting properties in diesel motor oils. This research offers insights into the application of these derivatives beyond biomedical uses, showing their potential in industrial applications to enhance the performance and longevity of diesel motor oils H. M. Hassan, F. A. Amer, E. B. Moawad, N. Shaker, 2010.
Medicinal Chemistry and Drug Design
- In the realm of medicinal chemistry, derivatives of the compound have been synthesized for potential use as inhibitors of key biological targets such as thymidylate synthase, cyclin-dependent kinases, and more, contributing to the development of novel therapeutic agents. Studies have elucidated the synthesis routes, structural analysis, and preliminary biological activities, highlighting the compound's versatility and potential in drug discovery and development N. M. Evdokimov, I. Magedov, A. Kireev, A. Kornienko, 2006.
Mechanism of Action
Target of Action
The compound, also known as HMS3020D24 or SMR000808179, is a derivative of 2-aminothiazole . 2-aminothiazole derivatives have been documented to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . .
Mode of Action
They interact with their targets, potentially altering the normal function of the target molecules, which could lead to changes in cellular processes .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential role as an inhibitor . The specific pathways affected would depend on the compound’s targets. For instance, if the compound targets enzymes involved in cell proliferation, it could affect pathways related to cell growth and division .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If the compound acts as an inhibitor of certain enzymes or receptors, it could potentially alter cellular processes, leading to changes at the molecular and cellular levels . For instance, if the compound targets enzymes involved in cell proliferation, it could potentially inhibit cell growth and division .
properties
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-25-20(28)17(19(27)24-16-10-6-3-7-11-16)13-23-21(25)29-14-18(26)22-12-15-8-4-2-5-9-15/h2-11,13H,12,14H2,1H3,(H,22,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOQZOAZHWHPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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